molecular formula C18H15NO3 B11839320 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90033-97-9

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11839320
CAS No.: 90033-97-9
M. Wt: 293.3 g/mol
InChI Key: UOAYJLNQPROVGT-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid ( 149326-03-4) is a chemical compound built on the privileged 4-quinolone scaffold, a structure of significant relevance in medicinal chemistry . The 4-quinolone core is a foundational structure found in more than 60 FDA-approved drugs and is recognized for its druggability across a wide spectrum of therapeutic areas, including antibacterial, anticancer, and antiviral applications . This specific derivative, featuring an ethyl group at the N-1 position and a phenyl ring at the C-2 position, is a valuable intermediate for researchers exploring structure-activity relationships (SAR) and is of particular interest in the synthesis of more complex molecules, such as C-3 carboxamide derivatives . These derivatives are frequently investigated for their vast therapeutic potential, which includes anti-tubercular, anti-proliferative, and tyrosine kinase inhibition activities . As a building block in drug discovery, this compound enables the development of novel chemical entities aimed at overcoming limitations in reactivity and synthetic accessibility associated with N-1 substituted 4-quinolones . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

90033-97-9

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

1-ethyl-4-oxo-2-phenylquinoline-6-carboxylic acid

InChI

InChI=1S/C18H15NO3/c1-2-19-15-9-8-13(18(21)22)10-14(15)17(20)11-16(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,21,22)

InChI Key

UOAYJLNQPROVGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)C(=O)C=C1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of the Aniline Precursor

The N1-ethyl group is introduced via alkylation of 5-carboxyanthranilic acid. Treatment with ethyl bromide in dimethylformamide (DMF) under inert atmosphere, catalyzed by sodium hydride, yields N-ethyl-5-carboxyanthranilic acid . Optimal conditions include:

  • Temperature : Room temperature (25°C)

  • Reaction Time : 12 hours

  • Yield : 65–70%

Cyclization with β-Keto Ester

The alkylated aniline reacts with ethyl benzoylacetate (a β-keto ester bearing a phenyl group) in refluxing diphenyl ether. This step induces cyclization, forming the quinoline core with substituents at positions 1 (ethyl), 2 (phenyl), and 4 (oxo).

  • Cyclization Conditions :

    • Solvent : Diphenyl ether

    • Temperature : 220–240°C

    • Reaction Time : 4–6 hours

    • Yield : 75–80%

The intermediate ethyl 1-ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is isolated and purified via recrystallization from ethanol.

Hydrolysis of the Ester to Carboxylic Acid

The ester group at position 3 is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (10% w/v) in ethanol.

  • Hydrolysis Conditions :

    • Base : 10% NaOH

    • Solvent : Ethanol/water (1:1)

    • Temperature : 100°C

    • Reaction Time : 8 hours

    • Yield : 85–90%

This step yields 1-ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-3,6-dicarboxylic acid . Selective decarboxylation at position 3 is achieved by heating the diacid in quinoline at 150°C for 2 hours, yielding the target compound.

Alternative Pathway: Functionalization via Suzuki Coupling

For laboratories equipped for cross-coupling chemistry, a phenyl group can be introduced at position 2 post-cyclization.

Synthesis of 1-Ethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid

  • Starting Material : 5-Carboxyanthranilic acid

  • Steps :

    • Alkylation with ethyl bromide (as in Section 1.1).

    • Gould-Jacobs cyclization with ethyl acetoacetate (yielding 1-ethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid).

Suzuki-Miyaura Coupling at Position 2

The brominated intermediate 1-ethyl-4-oxo-6-carboxy-1,4-dihydroquinoline-2-bromide reacts with phenylboronic acid under palladium catalysis.

  • Conditions :

    • Catalyst : Pd(PPh₃)₄ (5 mol%)

    • Base : K₂CO₃

    • Solvent : DME/H₂O (4:1)

    • Temperature : 90°C

    • Yield : 60–65%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) :

    • δ 8.92 (s, 1H, H-5), 7.85–7.45 (m, 5H, phenyl), 4.61 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1675 cm⁻¹ (C=O, ketone).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar quinoline core and substituent geometry.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Equipment Required
Gould-Jacobs Cyclization70–80%ModerateReflux apparatus
Suzuki Coupling60–65%HighPd catalyst, Inert atmosphere

Challenges and Optimization Strategies

  • Decarboxylation Control : Overheating during hydrolysis risks decarboxylation at position 6. Lower temperatures (80–90°C) and shorter reaction times mitigate this.

  • Byproduct Formation : Alkylation of the carboxylic acid is avoided using mild bases (e.g., NaHCO₃ instead of NaOH).

Industrial-Scale Production Considerations

  • Cost-Efficiency : Gould-Jacobs is preferred for bulk synthesis due to lower catalyst costs.

  • Waste Management : Recycling diphenyl ether via distillation reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. By inhibiting these enzymes, the compound prevents bacterial proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid 1: Ethyl; 2: Phenyl; 6: COOH C₁₈H₁₅NO₃ Antimicrobial potential (inferred)
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid 3: COOH; 4: Oxo C₁₀H₇NO₃ Intermediate for fluoroquinolones
1-Ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid 1: Ethyl; 6: F; 7: Piperazinyl; 3: COOH C₁₆H₁₇FN₄O₃ Broad-spectrum antibiotic (e.g., ciprofloxacin analogs)
4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid 2: 4-Pentylphenyl; 6: COOH C₂₁H₂₁NO₃ Enhanced lipophilicity
1-Hexyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid 1: Hexyl; 2: Phenyl; 6: COOH C₂₂H₂₃NO₃ Increased hydrophobicity

Key Observations:

Positional Substituent Impact: The ethyl group at position 1 (vs. The phenyl group at position 2 (vs. 4-pentylphenyl in ) balances aromaticity and steric bulk, which may optimize receptor binding. The absence of fluorine (compared to fluoroquinolones in ) suggests reduced DNA gyrase inhibition but possibly lower cytotoxicity.

Functional Group Influence: The carboxylic acid at position 6 (vs.

Research Findings and Pharmacological Insights

Critical Analysis:

  • Antimicrobial Activity: While the target compound lacks the C-6/C-7 fluorine-piperazinyl motif critical for fluoroquinolone efficacy , its phenyl and carboxylic acid groups may compensate by enabling alternative binding modes (e.g., hydrophobic interactions with bacterial topoisomerases).
  • Computational Predictions : Molecular docking studies on analogous compounds (e.g., ) suggest that bulkier substituents at C-2 (e.g., phenyl) could enhance binding to topoisomerase IV, a secondary target in Gram-positive bacteria.

Biological Activity

1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities. It belongs to the class of quinoline derivatives, which are known for various pharmacological properties including anti-inflammatory, antibacterial, and anticancer activities. This article discusses the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

The chemical structure of 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid can be represented as follows:

  • Molecular Formula : C18H15NO3
  • Molecular Weight : 293.32 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. In particular, compounds similar to 1-Ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1-Ethyl-4-oxo-2-phenylMCF-7 (Breast)9.0
1-Ethyl analogsHCT116 (Colon)2.5
1-Ethyl derivativesHepG2 (Liver)10.99 ± 1.06

The structure–activity relationship (SAR) indicates that modifications at the phenyl and carboxylic acid positions significantly influence the anticancer activity.

2. Anti-inflammatory Activity

The anti-inflammatory properties of compounds derived from quinolines are notable. A study demonstrated that certain derivatives significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-α in J774A.1 macrophages.

DerivativeCytokine Inhibition (%)Reference
Derivative 13aIL-6: 80%, TNF-α: 75%

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

3. Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Although specific data on 1-Ethyl-4-oxo-2-phenyl is limited, related compounds exhibit significant antibacterial activity against various strains.

Case Study: Anticancer Evaluation

In a recent study focusing on the anticancer effects of quinoline derivatives, researchers synthesized a series of compounds and evaluated their efficacy against several cancer cell lines. The most active derivative in this study was found to inhibit cell proliferation significantly, with an IC50 value lower than many existing chemotherapeutics.

Case Study: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory effects revealed that certain derivatives could modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in vitro.

Structure–Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications affect biological activity:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance activity, while electron-withdrawing groups diminish it.
  • Alkoxy Chain Length : An optimal chain length (up to three carbons) is crucial for maintaining high potency against ET(A) receptors.
  • Positioning of Functional Groups : The placement of carboxylic acid groups plays a significant role in enhancing solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by functional group modifications. Key factors include solvent selection (e.g., DMF or THF for polar aprotic conditions), temperature control (70–100°C), and neutralization steps using sodium bicarbonate to stabilize intermediates . Yield optimization may require iterative adjustments to stoichiometry and purification via recrystallization (e.g., ethanol/water mixtures).

Q. Which spectroscopic and chromatographic techniques are critical for validating structural integrity and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm quinoline core and substituent positions (e.g., ethyl at N1, phenyl at C2).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ expected for C₁₈H₁₆NO₃).
  • XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, as demonstrated in structurally analogous quinolines .

Advanced Research Questions

Q. How can substituent effects at the C6-carboxylic acid position influence reactivity and biological activity?

  • Methodological Answer : Systematic SAR studies involve synthesizing derivatives with modified substituents (e.g., esterification, amidation) and evaluating their properties:

  • Reactivity : Electron-withdrawing groups (e.g., fluoro at C6) enhance electrophilicity, facilitating nucleophilic substitutions .
  • Biological Activity : Compare antimicrobial or anticancer potency using standardized assays (e.g., MIC for bacterial strains, IC₅₀ in cancer cell lines). For example, fluoro and chloro analogs show enhanced bioactivity due to improved membrane permeability .

Q. What experimental approaches resolve contradictions in reported solubility and stability data for quinoline-6-carboxylic acid derivatives?

  • Methodological Answer :

  • Solubility : Use shake-flask methods with buffered solutions (pH 1–7.4) and HPLC quantification. Polar protic solvents (e.g., DMSO) improve solubility for in vitro assays .
  • Stability : Accelerated stability studies under varying temperatures and humidity levels (ICH guidelines). Degradation products (e.g., decarboxylated analogs) can be identified via LC-MS .

Q. How can crystallographic data inform the design of co-crystals or salts to enhance physicochemical properties?

  • Methodological Answer :

  • Co-crystal Screening : Use mechanochemical grinding with co-formers (e.g., piperazine, benzoic acid) and analyze via PXRD and DSC. For example, piperazinium salts of analogous quinolines exhibit improved thermal stability and solubility .
  • Intermolecular Interactions : Analyze hydrogen-bonding networks (C–H⋯O, π-π stacking) from XRD data to predict packing efficiency and bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and CYP450 inhibition. Low oral bioavailability in vivo may require prodrug strategies (e.g., ethyl ester prodrugs) .
  • Formulation Optimization : Nanoemulsions or liposomal encapsulation can enhance bioavailability, as demonstrated for fluoroquinolone analogs .

Tables

Key Physicochemical Properties Value/Method Reference
Molecular Weight299.33 g/molCalculated
LogP (Predicted)2.1–2.5PubChem
pKa (Carboxylic Acid)~4.2Analog Data
Synthetic Yield Optimization Condition Impact
Solvent (DMF vs. THF)Higher polarity → faster cyclization
Temperature (70°C vs. 100°C)>90°C risks decarboxylation
Neutralization Agent (NaHCO₃)Prevents acid-catalyzed degradation

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